molecular formula C7H5FN2O B12353054 4-Fluoro-2,3a-dihydroindazol-3-one

4-Fluoro-2,3a-dihydroindazol-3-one

Katalognummer: B12353054
Molekulargewicht: 152.13 g/mol
InChI-Schlüssel: FGLZARLPPABTDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2,3a-dihydroindazol-3-one is a fluorinated indazole derivative. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a fluorine atom to the indazole ring can significantly alter the compound’s chemical properties, making it a subject of interest in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,3a-dihydroindazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-2,3a-dihydroindazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-indazole derivatives, while substitution reactions can produce a variety of functionalized indazole compounds .

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2,3a-dihydroindazol-3-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Fluoro-2,3a-dihydroindazol-3-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

  • 4-Fluoro-1,2-dihydro-3H-indazol-3-one
  • 4-Fluoro-3-hydroxy (1H)indazole
  • 3H-Indazol-3-one, 4-fluoro-1,2-dihydro-

Comparison: Compared to other similar compounds, 4-Fluoro-2,3a-dihydroindazol-3-one is unique due to its specific substitution pattern and the presence of the fluorine atom. This can result in distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C7H5FN2O

Molekulargewicht

152.13 g/mol

IUPAC-Name

4-fluoro-2,3a-dihydroindazol-3-one

InChI

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3,6H,(H,10,11)

InChI-Schlüssel

FGLZARLPPABTDL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NNC(=O)C2C(=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.